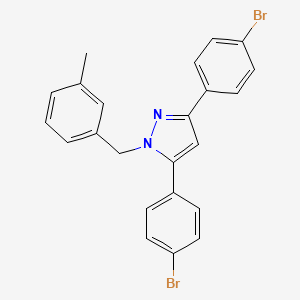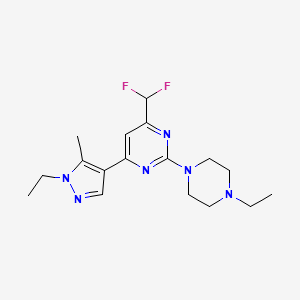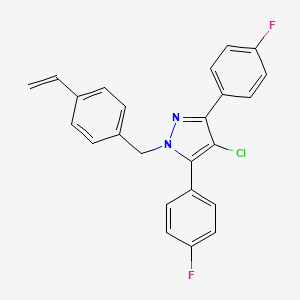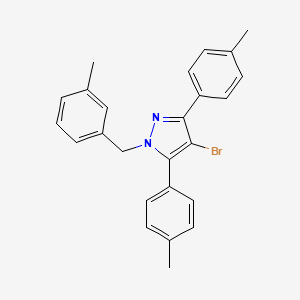
3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two bromophenyl groups and a methylbenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromophenyl groups.
Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with a methylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the methylbenzyl group.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its potential bioactivity.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with fluorine atoms instead of bromine.
3,5-bis(4-methylphenyl)-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C23H18Br2N2 |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2/c1-16-3-2-4-17(13-16)15-27-23(19-7-11-21(25)12-8-19)14-22(26-27)18-5-9-20(24)10-6-18/h2-14H,15H2,1H3 |
InChI Key |
LPXIXHFPWVFYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14924260.png)

![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924281.png)

![3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14924301.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14924309.png)
![N-(4-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924314.png)
![1-methyl-N,N'-bis[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B14924319.png)
![5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B14924322.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B14924332.png)

![4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14924347.png)
![Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924348.png)
![3-[(acetyloxy)methyl]-7-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14924353.png)
